Complement C1s Inhibition vs. C1s-IN-1
In a high-throughput screening campaign for inhibitors of human Complement C1s, a serine protease central to the classical complement pathway, 2-[(4-carboxybutanoyl)amino]benzoic acid demonstrated no meaningful inhibitory activity, with an IC50 value > 50,000 nM [1]. In stark contrast, the optimized small-molecule inhibitor Complement C1s-IN-1 exhibits an IC50 of 36 nM in the same enzymatic assay, representing a >1,388-fold difference in potency . This dramatic divergence in activity underscores that the 2-[(4-carboxybutanoyl)amino]benzoic acid scaffold, while structurally related to other glutaramide-based inhibitors, is fundamentally unsuited for targeting C1s.
| Evidence Dimension | Inhibition of human Complement C1s enzyme activity |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Complement C1s-IN-1 (IC50 = 36 nM) |
| Quantified Difference | >1,388-fold lower potency |
| Conditions | Fluorogenic assay using Boc-Leu-Gly-Arg-AMC substrate; 2.5 hr incubation at room temperature; compound concentrations from 50 µM to 75 nM [1] |
Why This Matters
This data is critical for researchers screening for C1s inhibitors, as it definitively excludes this compound as a viable hit, saving resources and guiding medicinal chemistry efforts toward more promising scaffolds.
- [1] BindingDB. (n.d.). Ki Summary for BDBM40809. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=3969&ki_result_id=76599&reactant_set_id=76600 View Source
